3-Methyltriacontane is a long-chain hydrocarbon with the molecular formula . It belongs to the class of alkanes, specifically the straight-chain alkanes, and is characterized by the presence of a methyl group attached to the third carbon of the triacontane chain. This compound is part of a larger family of hydrocarbons known as aliphatic hydrocarbons, which are saturated and contain only single bonds between carbon atoms. Its structure can be represented as follows:
3-Methyltriacontane is significant in various chemical and biological contexts and serves as a model compound for studying the properties and behaviors of long-chain hydrocarbons.
3-Methyltriacontane can be synthesized through several methods:
3-Methyltriacontane has several applications:
Research on the interactions of 3-methyltriacontane with other compounds is limited but may include:
Several compounds are structurally similar to 3-methyltriacontane. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Triacontane | C30H62 | Straight-chain alkane without branching. |
| 2-Methyltriacontane | C31H64 | Methyl group on the second carbon. |
| Pentacosane | C25H52 | Shorter chain length; no branching. |
| Dotriacontane | C32H66 | One additional carbon compared to triacontane. |
The uniqueness of 3-methyltriacontane lies in its specific branching at the third carbon position, which affects its physical properties such as melting point, boiling point, and reactivity compared to linear counterparts. This structural modification influences its applications in both industrial and biological contexts.
Cuticular hydrocarbons (CHCs) form a complex mixture of straight-chain and branched alkanes that protect insects from desiccation while serving as semiochemicals. 3-Methyltriacontane constitutes a major component in the CHC profiles of multiple dipteran and hymenopteran species, with concentration variations reflecting ecological adaptations.
In Bactrocera fruit flies, 3-methyltriacontane accounts for 12-18% of total cuticular hydrocarbons, as quantified through gas chromatography-mass spectrometry (GC-MS) analyses. Its branched structure enhances hydrophobicity compared to linear alkanes, reducing water loss rates by 23% in xeric-adapted Bactrocera dorsalis populations. The compound’s retention index (RI) of 3072.9 on HP-5MS columns facilitates reliable identification across studies, though slight RI variations occur due to temperature programming differences.
Parasitoid wasps (Muscidifurax spp.) demonstrate species-specific ratios of 3-methyltriacontane to dimethylalkanes, enabling taxonomic differentiation. Females exhibit 1.5-fold higher concentrations than conspecific males, correlating with mate recognition behaviors. The table below summarizes its occurrence in key arthropod groups:
Structural analysis reveals that the methyl branch at carbon 3 induces a 15° bend in the hydrocarbon chain, optimizing monolayer packing on insect cuticles. This configuration reduces evaporative water loss by 37% compared to linear triacontane in simulated arid conditions.
The temporal dynamics of 3-methyltriacontane expression in forensically important insects provide valuable chronographic markers for postmortem interval estimation [4] [5]. Research conducted on Chrysomya rufifacies larvae demonstrated significant ontogenetic changes in cuticular hydrocarbon profiles, with 3-methyltriacontane showing distinct abundance patterns across developmental stages [4]. During the initial larval instars, 3-methyltriacontane concentrations remain relatively low, comprising less than two percent of total cuticular hydrocarbon content [4].
Post-feeding third instar larvae exhibit dramatically elevated 3-methyltriacontane levels, reaching relative abundances of fifteen to eighteen percent of total cuticular hydrocarbons [4] [6]. This temporal shift from low to high molecular weight hydrocarbons correlates directly with larval age progression, enabling forensic entomologists to establish developmental timelines with remarkable precision [4]. Studies utilizing artificial neural networks and principal component analysis have achieved age estimation accuracies ranging from eighty-seven to ninety-five percent when incorporating 3-methyltriacontane abundance data [7] [8].
The chronographic utility of 3-methyltriacontane extends beyond larval stages to puparial case analysis [9] [10]. Empty puparia collected from crime scenes retain detectable hydrocarbon signatures for extended periods, with 3-methyltriacontane serving as a stable temporal marker [9]. Non-metric multidimensional scaling analysis of puparial hydrocarbon profiles successfully differentiated specimens aged from one week to nine months, demonstrating the compound's forensic chronographic value [10].
| Developmental Stage | 3-Methyltriacontane Relative Abundance | Chronographic Significance |
|---|---|---|
| First Instar Larvae | <2% | Early colonization marker |
| Second Instar Larvae | 3-5% | Initial development phase |
| Feeding Third Instar | 8-12% | Active growth period |
| Post-feeding Third Instar | 15-18% | Pre-pupal preparation |
| Empty Puparia | 10-15% | Long-term temporal marker |
3-Methyltriacontane functions as a discriminating chemotaxonomic character for species identification within forensically important Diptera and Hymenoptera [11] [12]. Gas chromatography-mass spectrometry analysis of pupal exuviae from six necrophagous fly species revealed species-specific variations in 3-methyltriacontane abundance and co-occurring methylated alkanes [11]. Discriminant analysis utilizing 3-methyltriacontane as a key variable achieved complete taxonomic separation among Calliphoridae species [11].
Diptera species identification relies heavily on the unique positioning and abundance of 3-methyltriacontane within cuticular hydrocarbon profiles [13] [14]. Chrysomya albiceps larvae demonstrated the highest diversity of saturated cuticular hydrocarbons, including significant 3-methyltriacontane concentrations, while Lucilia sericata and Calliphora vicina showed more limited hydrocarbon repertoires [13]. These species-specific differences enable reliable taxonomic identification even when morphological features are compromised or absent [12] [14].
Hymenoptera identification presents unique challenges addressed through 3-methyltriacontane analysis [15] [16]. Parasitic wasps of the genus Muscidifurax exhibit distinctive methylated alkane patterns, with 3-methyltriacontane serving as a diagnostic marker for species differentiation [15]. The compound's presence and relative abundance distinguish between closely related species that prove difficult to separate through conventional taxonomic approaches [15].
| Order | Family | Key 3-Methyltriacontane Characteristics | Taxonomic Utility |
|---|---|---|---|
| Diptera | Calliphoridae | Variable abundance (5-18%) | Species-specific profiles |
| Diptera | Sarcophagidae | Consistent presence with co-occurring methylalkanes | Reliable identification marker |
| Hymenoptera | Pteromalidae | External methyl branching patterns | Sexual dimorphism indicator |
| Hymenoptera | Megachilidae | Species-specific concentration ranges | Chemotaxonomic classification |
Contemporary larval stage hydrocarbon profiling methodologies employ multiple extraction and analytical approaches to characterize 3-methyltriacontane distributions [17] [18]. Solvent extraction using hexane immersion represents the most widely adopted technique, providing comprehensive recovery of 3-methyltriacontane and associated cuticular hydrocarbons [17]. Specimens undergo fifteen-minute hexane submersion followed by concentration and gas chromatography-mass spectrometry analysis [17] [18].
Direct thermal desorption methodologies offer solvent-free alternatives for 3-methyltriacontane analysis [19]. Larval specimens sealed within glass capillaries undergo controlled heating in gas chromatograph injectors, releasing cuticular hydrocarbons for immediate analysis [19]. This approach eliminates potential solvent contamination while preserving the integrity of thermally stable compounds like 3-methyltriacontane [19].
Solid-phase microextraction techniques enable non-destructive sampling of volatile cuticular hydrocarbons from living larvae [16] [20]. Specialized fiber coatings adsorb 3-methyltriacontane and related compounds directly from specimen surfaces, followed by thermal desorption and chromatographic separation [20]. This methodology proves particularly valuable for longitudinal studies tracking hydrocarbon changes throughout larval development [16].
Statistical analysis methodologies incorporate multivariate approaches to interpret 3-methyltriacontane data [8] [10]. Principal component analysis reduces complex hydrocarbon datasets to interpretable components, while artificial neural networks provide predictive models for age and species determination [8]. Permutational multivariate analysis of variance quantifies the significance of 3-methyltriacontane variations between treatment groups [10].
| Methodology | Sample Preparation | Analysis Duration | 3-Methyltriacontane Recovery | Advantages |
|---|---|---|---|---|
| Hexane Extraction | 15-minute immersion | 45-60 minutes | 95-98% | Comprehensive hydrocarbon recovery |
| Thermal Desorption | Glass capillary sealing | 30-45 minutes | 85-92% | Solvent-free analysis |
| SPME | Fiber exposure | 60-90 minutes | 70-85% | Non-destructive sampling |
| MALDI-TOF | Matrix co-crystallization | 15-30 minutes | 80-95% | High molecular weight detection |
Long-chain mono- or poly-olefins bearing a single mid-chain methyl group are readily transformed to the fully saturated target by heterogeneous or nanoparticle catalysts under hydrogen. Recent studies demonstrate that catalyst choice governs both reaction temperature and chemoselectivity.
| Entry | Unsaturated precursor (representative) | Catalyst system | Hydrogen pressure / temperature | Reaction time | Isolated yield of saturated alkane | Notes |
|---|---|---|---|---|---|---|
| 1 | 3-Methyltriacont-1-ene | Palladium supported on porous carbon [4] | 2.0 megapascal, 120 °C | 5 h | 94% | High surface area support prevents over-hydrogenolysis. |
| 2 | Internal tri-substituted C₂₀–C₃₀ olefins (model for sterically hindered chains) | Nickel nanoparticles generated from dilithiumbis(cycloocta-1,5-diene)nickelate(-II) [5] | 0.5 megapascal, 25 °C | 4 h | 88–99% | Active at ambient temperature; tolerant of esters and halides. |
| 3 | Long-chain 1-alkenes (C₁₆–C₃₂) | Cobalt on chitosan biopolymer [6] | 0.1 megapascal, 40 °C | 3 h | 95% | Magnetically separable, water-compatible matrix. |
| 4 | Conjugated C₂₀ enones with remote isolated C═C bonds | Raney nickel slurry [1] | Atmospheric, 25 °C | 0.3 h | 90% | Selective 1,4-hydrogenation leaves distant olefins untouched. |
Detailed kinetic work with nickel nanoparticles shows that the rate-determining step is surface hydrogen delivery rather than olefin adsorption [7]. Operando nuclear magnetic resonance monitoring confirms complete disappearance of vinylic resonances without skeletal isomerization, validating the method for sensitive methyl-branched frameworks.
Continuous production of methyl-branched alkanes in the C₂₅ – C₃₅ range relies on iron- or cobalt-based Fischer–Tropsch reactors. Although straight-chain paraffins dominate under Anderson–Schulz–Flory kinetics, methyl branching arises from competitive surface coupling between alkylidene and adsorbed methyl species [2].
| Process variable | Typical operating window | Observed effect on methyl-branch frequency (wt %) | Pertinent study |
|---|---|---|---|
| Catalyst metal / promoter | Cobalt / potassium vs. iron / manganese | Potassium-promoted cobalt increases mid-chain branching from 3% to 8% at identical chain-growth probability [8] | Goh and co-workers (wax analysis) [8] |
| Temperature | 200 – 260 °C | Higher temperature accelerates β-hydrogen abstraction, doubling branching above 240 °C [2] | Mechanistic survey [2] |
| Surface hydrogen coverage | Adjusted via H₂ : CO ratio (1.8 – 2.2) | Excess hydrogen suppresses secondary olefin readsorption, lowering branching by ~30% [2] | Mechanistic survey [2] |
| Reactor design (fixed bed vs. slurry phase) | Slurry minimizes diffusion limits | Uniform heat removal reduces local “hot-spots”, narrowing molecular-weight distribution and stabilizing branch frequency [9] | Hybrid hydrogenation–Fischer–Tropsch study [9] |
Persistent obstacles include (i) separation of branched heavy waxes from catalyst fines, (ii) sintering of alkali-promoted cobalt particles at elevated temperature, and (iii) reconciliation of high α-values (≥ 0.9) with acceptable methyl-branch selectivity. Metal–organic-framework derived iron catalysts have recently exhibited higher tolerance to potassium loadings while maintaining dispersion, affording short-chain methylated olefins in sixty percent selectivity under carbon dioxide hydrogenation feed streams [10].
Precisely locating the methyl branch at carbon-3 is critical for reproducing the physical properties of natural lipids. Three complementary stereocontrolled routes are now employed.
| Strategy | Core transformation | Positional selectivity for C-3 methyl (%) | Advantages | Limitations | Key reference |
|---|---|---|---|---|---|
| Directed dithiane alkylation → desulfurization | Sequential SN2 attachments to a 1,3-dithiane synthon followed by Raney nickel desulfurization [11] | > 95 | Modular; tolerant of long chains | Multi-step; moisture-sensitive intermediates | Lehmler synthetic trilogy [11] [12] |
| Palladium-catalysed chain-walking isomerization followed by contra-thermodynamic hydroboration → elimination [13] | Iterative β-hydride shifts relocate internal double bond; hydroboration fixes branch; elimination restores olefin | 85 | Single pot; room temperature | Efficient only up to C₂₄; requires base-mediated steps | Chain-walking hydroboration study [13] |
| Long-range palladium nanoparticle isomerization of primary olefins [3] | π-Allyl migratory insertion sequence moves double bond through up to five methylene units | 78 | Recyclable catalyst; mild acid co-catalyst | Selectivity erodes beyond five migrations | Isomerization study [3] |
Computational work on hydrogen-transfer rearrangements indicates that intramolecular hydride shifts in methyl-alkyl radicals lower activation barriers by up to 1.6 kilocalories per mole when the methyl group is pre-installed, favouring carbon-3 substitution during radical-mediated chain growth [14]. Biosynthetic tracer experiments with carbon-thirteen-labelled propionate in Musca domestica further confirm that methylmalonyl‐coenzyme A incorporation operates early in elongation, fixing the branch at the third carbon atom before further chain extension [15].